3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride
Vue d'ensemble
Description
3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride is a pharmaceutical compound with the molecular formula C23H24ClNO5 and a molecular weight of 429.89 . It serves as a robust prodrug that is effectively transformed into norepinephrine . This compound is primarily designed to study manifestations linked to Parkinson’s disease, orthostatic hypotension, and neurogenic orthostatic hypotension . It showcases an augmented level of stability and bioavailability owing to its hydrochloride formulation .
Molecular Structure Analysis
The IUPAC name for this compound is (2S,3S)-2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid;hydrochloride . The InChI key is QRDDBOMVDDCUHX-VROPFNGYSA-N .Physical And Chemical Properties Analysis
This compound appears as a white solid . It is soluble in methanol and water . It should be stored at -20°C .Applications De Recherche Scientifique
Therapeutic Applications in Neurodegenerative Diseases
Neurogenic Orthostatic Hypotension (NOH) Treatment
Droxidopa, a pro-drug of norepinephrine, has been approved for treating symptoms of orthostatic hypotension in patients with conditions like Parkinson's Disease (PD), Multiple System Atrophy (MSA), and familial amyloid polyneuropathy. Initial studies indicate significant improvements in symptoms and blood pressure regulation during the first weeks of treatment, with a need for further research on long-term effects and efficacy (Pérez-Lloret et al., 2019).
Clinical Efficacy and Tolerability
Droxidopa has shown efficacy in the short-term treatment of symptomatic NOH, with noted improvements in standing systolic blood pressure and symptoms affecting daily activities. However, more data are needed to confirm its longer-term benefits. The tolerability profile is generally favorable, but monitoring for supine hypertension is recommended (Keating, 2015).
Comparative Effectiveness in Neurodegenerative Conditions
The pharmacological benefits of droxidopa in reducing symptoms of NOH, particularly postural lightheadedness, have been documented. Nevertheless, the modest pressor effect of the drug and its potential for exacerbating supine hypertension highlight the importance of further studies to establish its long-term safety and effectiveness. Comparative analyses suggest similar outcomes across PD, MSA, and pure autonomic failure (PAF) (Cheshire, 2015).
Mécanisme D'action
Target of Action
The primary target of 3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride is norepinephrine , a neurotransmitter . This compound serves as a prodrug, which is effectively transformed into norepinephrine .
Mode of Action
As a prodrug, this compound is metabolized in the body to produce norepinephrine . This transformation allows the compound to interact with norepinephrine receptors, thereby influencing the neurotransmitter’s activity.
Biochemical Pathways
The compound affects the biochemical pathways involving norepinephrine . By increasing the levels of norepinephrine, it can influence various physiological processes, including the regulation of attention, alertness, and blood pressure.
Pharmacokinetics
The compound showcases an augmented level of stability and bioavailability owing to its hydrochloride formulation . This means that it is well-absorbed in the body and can effectively reach its target sites to exert its action.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the modulation of norepinephrine activity . By increasing norepinephrine levels, it can help alleviate symptoms associated with conditions like Parkinson’s disease, orthostatic hypotension, and neurogenic orthostatic hypotension .
Action Environment
The hydrochloride formulation of this compound may enhance its stability in various environments .
Orientations Futures
Propriétés
IUPAC Name |
(2S,3S)-2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5.ClH/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17;/h1-13,21-22,25H,14-15,24H2,(H,26,27);1H/t21-,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDDBOMVDDCUHX-VROPFNGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@@H]([C@@H](C(=O)O)N)O)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747592 | |
Record name | (betaS)-O-Benzyl-3-(benzyloxy)-beta-hydroxy-L-tyrosine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73594-44-2 | |
Record name | D-Tyrosine, β-hydroxy-3-(phenylmethoxy)-O-(phenylmethyl)-, hydrochloride, (βR)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73594-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (betaS)-O-Benzyl-3-(benzyloxy)-beta-hydroxy-L-tyrosine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.